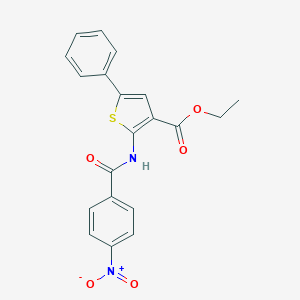
ETHYL 2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The reaction of the nitrobenzoyl chloride with an amine to form the corresponding amide.
Thiophene Formation: The construction of the thiophene ring through cyclization reactions involving sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the hydrolysis of the ester group.
Scientific Research Applications
ETHYL 2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
ETHYL 2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
- Ethyl 2-[(4-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate
- Ethyl 2-[(4-chlorobenzoyl)amino]-5-phenylthiophene-3-carboxylate
These compounds share similar structural features but differ in the substituents on the benzoyl ring, which can significantly influence their chemical properties and biological activities. The presence of different substituents can affect the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H16N2O5S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H16N2O5S/c1-2-27-20(24)16-12-17(13-6-4-3-5-7-13)28-19(16)21-18(23)14-8-10-15(11-9-14)22(25)26/h3-12H,2H2,1H3,(H,21,23) |
InChI Key |
NDFJNUIMMZYSON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)

![(4-Allyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B255161.png)
![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)


![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)

![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)
